1H-Indole-d5-3-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

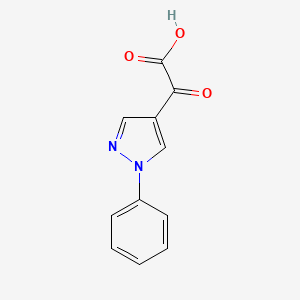

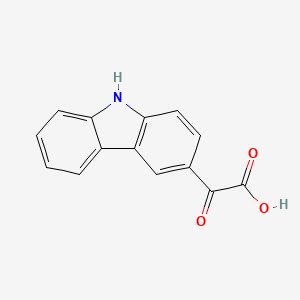

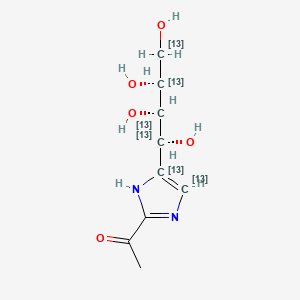

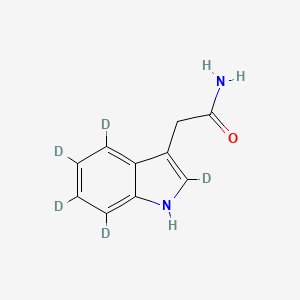

1H-Indole-d5-3-acetamide is a labelled analogue of Indole-3-acetamide . It is a compound that is converted to indole-3-acetic acid by indole-3-acetamide hydrolase in auxin biosynthesis in plants . It has a molecular formula of C10 2H5 H5 N2 O and a molecular weight of 179.23 .

Synthesis Analysis

Indole-3-acetamide is an intermediate in the production of plant hormone indole acetic acid (IAA) . It is synthesized via coupling of indole-3-acetic acid with various substituted anilines in the presence of coupling reagent 1,1-carbonyldiimidazole .Molecular Structure Analysis

The molecular structure of this compound includes a 1H-indol-3-yl group at position 2 . The IUPAC name is 2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetamide .Chemical Reactions Analysis

Indole-3-acetamide is a member of the class of indoles that is acetamide substituted by a 1H-indol-3-yl group at position 2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It also has a rotatable bond count of 2 .Scientific Research Applications

Indole Synthesis and Classification

Indole compounds, including derivatives like "1H-Indole-d5-3-acetamide," are pivotal in organic chemistry due to their complexity and utility in synthesizing a broad range of biologically active molecules. The classification and synthesis methods for indoles have been extensively studied, leading to a framework that organizes indole synthesis strategies. This framework aids in understanding the historical and contemporary approaches to indole construction, highlighting the significance of indoles in chemical research Taber & Tirunahari, 2011.

Pharmacological Applications

Indole derivatives exhibit a wide spectrum of pharmacological activities, making them significant in medicinal chemistry. Research into phenoxy acetamide and its derivatives, including indole, showcases their potential as therapeutic agents due to their diverse chemical and biological properties. This underscores the importance of exploring indole derivatives for novel drug development Hezam Al-Ostoot et al., 2021.

Environmental and Biological Interactions

Indoles play a crucial role in environmental and biological systems. For instance, bacterial catabolism of indole compounds like indole-3-acetic acid illustrates the biochemical interactions within ecosystems and offers insights into the microbial degradation pathways and their implications for environmental health and biotechnological applications Laird et al., 2020.

Mechanism of Action

Target of Action

1H-Indole-d5-3-acetamide, also known as Indole-3-acetamide, is a compound that plays a significant role in the biosynthesis of indole-3-acetic acid (IAA), a common natural plant growth hormone . The primary target of this compound is the enzyme indole-3-acetamide hydrolase , which catalyzes the conversion of indole-3-acetamide to IAA .

Mode of Action

Indole-3-acetamide interacts with its target, indole-3-acetamide hydrolase, to produce IAA . This interaction results in the activation of various biological processes, as IAA is a key regulator of plant growth and development . The compound binds with high affinity to multiple receptors, making it useful in developing new derivatives .

Biochemical Pathways

The biochemical pathway involving this compound is primarily related to auxin biosynthesis in plants . The compound is converted to IAA by the enzyme indole-3-acetamide hydrolase . IAA then participates in various downstream effects, including the regulation of cell division, cell elongation, and differentiation .

Result of Action

The result of this compound’s action is the production of IAA, a crucial plant growth hormone . This leads to various molecular and cellular effects, including the stimulation of root and fruit formation and the activation of the plant’s immune system against biotic and abiotic factors harmful to the plant .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its conversion to IAA may be affected by factors such as temperature, pH, and the presence of other compounds . Additionally, the overall efficacy and stability of the compound can be influenced by the specific characteristics of the plant species in which it is present .

Safety and Hazards

Indole-3-acetamide is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Biochemical Analysis

Biochemical Properties

1H-Indole-d5-3-acetamide is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a precursor to indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants . The conversion of this compound to IAA involves the enzyme amidase 1 (AMI1), which has indole-3-acetamide hydrolase activity .

Cellular Effects

The effects of this compound on cells are largely related to its role as a precursor to IAA. In Arabidopsis thaliana, the accumulation of this compound has been reported to reduce plant growth and trigger abiotic stress responses . This includes the induction of abscisic acid (ABA) biosynthesis through the promotion of NCED3 expression .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its conversion to IAA. This process is catalyzed by the enzyme AMI1, which has indole-3-acetamide hydrolase activity . The resulting IAA then exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway that leads to the production of IAA. This pathway begins with tryptophan and involves the enzyme AMI1, which converts this compound to IAA . The resulting IAA can then interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

A study on AMI1, the enzyme that converts this compound to IAA, showed a cytoplasmic localization of AMI1

properties

IUPAC Name |

2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13)/i1D,2D,3D,4D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAMBXDOGPRZLP-SNOLXCFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

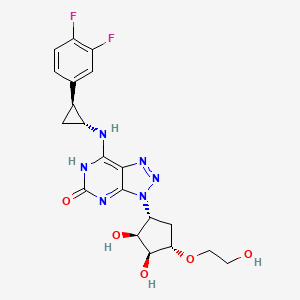

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)